2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
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Overview
Description
The compound is a derivative of triazolopyrimidine, which is a significant heterocycle that exhibits broad biological activities . It contains a fluorobenzyl group and a phenylacetamide group attached to the triazolopyrimidine core.
Molecular Structure Analysis
The compound contains a triazolopyrimidine core, which is a nitrogen-rich heterocyclic structure. This core is substituted with a 2-fluorobenzyl group and a phenylacetamide group .Scientific Research Applications
Anticonvulsant Activity
- Research on "1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines" demonstrated anticonvulsant properties in rodent models, suggesting potential use in treating seizure disorders. The compound "14 (BW 534U87)" exhibited a profile suggesting it may be free from emesis and useful for conditions currently treated with phenytoin (Kelley et al., 1995).
- Similarly, "Synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines" showed that these analogues exhibit varied anticonvulsant activities, highlighting the influence of heterocyclic modifications on biological effects (Kelley et al., 1995).
Antimicrobial Activity
- A study on "Synthesis, crystal structure, spectroscopic characterization, hirshfeld surface analysis, DFT calculations and antibacterial activity of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate" revealed antibacterial efficacy against various microbial strains, indicating potential for antimicrobial applications (Lahmidi et al., 2019).
Anticancer Activity
- The "Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition" demonstrated that these compounds inhibit tumor growth in mouse models by promoting tubulin polymerization and overcoming multidrug resistance, showcasing their potential as anticancer agents (Zhang et al., 2007).
Mechanism of Action
Target of action
The compound contains a triazolopyrimidine core, which is a common structural motif in many bioactive molecules . These molecules often interact with various enzymes and receptors in the body, but the specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The mode of action would depend on the compound’s specific targets. For example, some triazolopyrimidine derivatives have been shown to inhibit certain enzymes, thereby affecting cellular processes .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c20-15-9-5-4-6-13(15)10-26-18-17(23-24-26)19(28)25(12-21-18)11-16(27)22-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVRXGSUJOJWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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